3-Methyl-2-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridin-4-amine
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Overview
Description
3-Methyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a benzothiophene ring with a pyridine ring, making it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as 2-phenylthiophene, under acidic or basic conditions.
Pyridine Ring Construction: The pyridine ring is often constructed via a condensation reaction involving an appropriate aldehyde and ammonia or an amine.
Final Assembly: The final step involves the coupling of the benzothiophene and pyridine rings, often facilitated by a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring is common to optimize reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst, converting nitro groups to amines or reducing double bonds.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: H₂/Pd-C, NaBH₄, LiAlH₄
Substitution: NaOH, K₂CO₃, various nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced aromatic rings
Substitution: Substituted benzothiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has been studied for its potential as a bioactive molecule. Its structural features make it a candidate for enzyme inhibition studies and receptor binding assays, contributing to the understanding of biological pathways and mechanisms.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Research has shown that similar compounds exhibit anti-inflammatory, antimicrobial, and anticancer activities, making this compound a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity. It also finds applications in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the signaling pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzothiophene
- 2-Methyl-5,6,7,8-tetrahydrobenzothiophene
- 4-Amino-2-phenylpyridine
Uniqueness
Compared to these similar compounds, 3-Methyl-2-phenyl-5,6,7,8-tetrahydro1benzothieno[2,3-b]pyridin-4-amine stands out due to its combined benzothiophene and pyridine rings, which confer unique chemical properties and biological activities. This dual-ring structure enhances its stability and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H18N2S |
---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-methyl-2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridin-4-amine |
InChI |
InChI=1S/C18H18N2S/c1-11-16(19)15-13-9-5-6-10-14(13)21-18(15)20-17(11)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3,(H2,19,20) |
InChI Key |
JIFKVRPMGDWZAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C3=CC=CC=C3)SC4=C2CCCC4)N |
Origin of Product |
United States |
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